2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone
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Overview
Description
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone is an important organic compound used in various fields of scientific research and industrial applications. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone typically involves the reaction of 3-fluorobenzaldehyde with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of this compound include substituted derivatives, oxidized products such as carboxylic acids, and reduced products such as alcohols .
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit or activate enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
- 2-Chloro-2,2-difluoroacetophenone
- 1-(3-Chloro-2-fluorophenyl)ethanone
Uniqueness
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct reactivity and chemical properties, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-8(11,12)7(13)5-2-1-3-6(10)4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFXDSSNNHJAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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